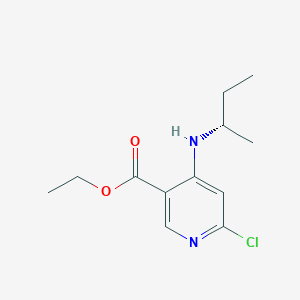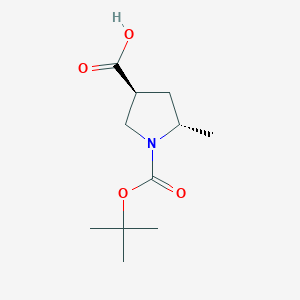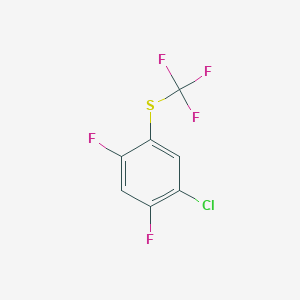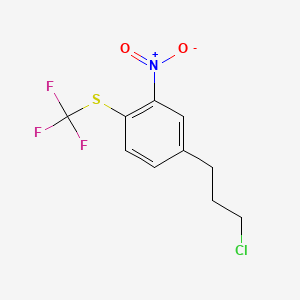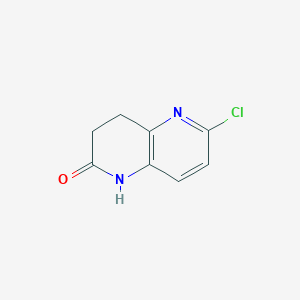![molecular formula C40H76N2O12 B14049283 (2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-cmethyl-3-O-methyl-A-l-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-B-d-xylo-hexopyranosyl]oxy]-1-oxa-7-azacyclopentadeca](/img/structure/B14049283.png)
(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-cmethyl-3-O-methyl-A-l-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-B-d-xylo-hexopyranosyl]oxy]-1-oxa-7-azacyclopentadeca
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamithromycin is a semi-synthetic macrolide antibiotic used primarily in veterinary medicine. It is known for its effectiveness in treating respiratory diseases in cattle, pigs, and sheep. This compound belongs to the azalide subclass of macrolides, characterized by a 15-membered lactone ring with an alkylated nitrogen at the 7a-position .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of gamithromycin involves multiple steps starting from erythromycin A. The process includes:
- Final conversion to gamithromycin .
Synthesis of 9 (E)-9-deoxy-9-oxyiminoerythromycin A: from erythromycin A.
Conversion to 9 (Z)-9-deoxy-9-oxyiminoerythromycin A: .
Formation of 9-deoxy-12-deoxy-9,12-epoxy-8a,9-didehydro-8a-aza-8a-homoerythromycin A: .
Synthesis of 9-deoxy-8a-aza-8a-homoerythromycin A: .
Industrial Production Methods
The industrial production of gamithromycin follows similar synthetic routes but is optimized for large-scale production. The process involves the use of reducing agents like sodium triacetoxyborohydride and solvents such as anhydrous methanol. The reaction conditions are carefully controlled to ensure high yield and purity .
化学反応の分析
Types of Reactions
Gamithromycin undergoes various chemical reactions, including:
- Oxidation : Gamithromycin can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
- Reduction : Reduction reactions can modify the functional groups present in gamithromycin.
- Substitution : Substitution reactions can occur at different positions on the lactone ring or the sugar moieties.
Common Reagents and Conditions
- Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
- Reducing Agents : Sodium borohydride, lithium aluminum hydride.
- Substitution Reagents : Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
科学的研究の応用
Gamithromycin has a wide range of scientific research applications:
- Chemistry : Used as a model compound for studying macrolide antibiotics.
- Biology : Investigated for its effects on bacterial protein synthesis.
- Medicine : Primarily used in veterinary medicine for treating respiratory diseases in livestock.
- Industry : Employed in the development of new antibiotics and veterinary drugs .
作用機序
Gamithromycin exerts its effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action is both bacteriostatic and bactericidal, depending on the concentration and the type of bacteria. The molecular target is the peptidyl transferase center of the ribosome, which is essential for protein elongation .
類似化合物との比較
Similar Compounds
- Erythromycin : The parent compound from which gamithromycin is derived.
- Azithromycin : Another azalide with a similar mechanism of action.
- Tulathromycin : A macrolide used for similar veterinary applications.
Uniqueness
Gamithromycin is unique due to its enhanced pharmacokinetic properties, such as rapid absorption and prolonged action at the target site. It also has a lower minimum inhibitory concentration (MIC) against certain pathogens compared to other macrolides .
特性
分子式 |
C40H76N2O12 |
|---|---|
分子量 |
777.0 g/mol |
IUPAC名 |
(3S,10R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one |
InChI |
InChI=1S/C40H76N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h22-35,37,43-45,47-48H,15-21H2,1-14H3/t22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38-,39-,40-/m1/s1 |
InChIキー |
VWAMTBXLZPEDQO-YBXUXQNGSA-N |
異性体SMILES |
CCCN1CC(C([C@](C(OC(=O)C(C(C(C([C@](CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3C[C@@](C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C |
正規SMILES |
CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


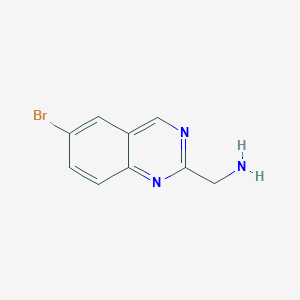

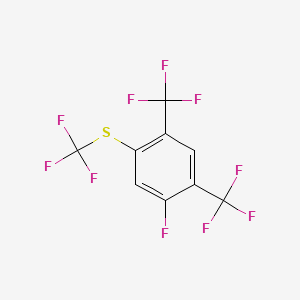
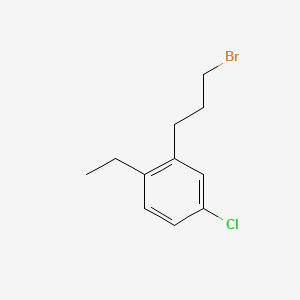

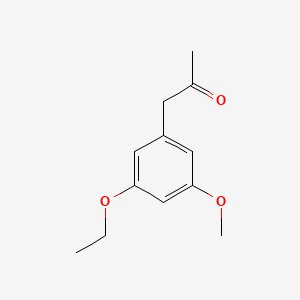

![5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate](/img/structure/B14049240.png)
